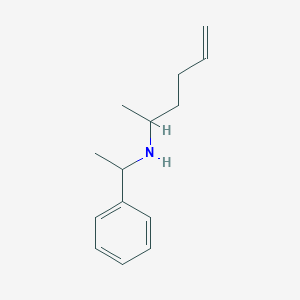

(Hex-5-en-2-yl)(1-phenylethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-(1-phenylethyl)hex-5-en-2-amine |

InChI |

InChI=1S/C14H21N/c1-4-5-9-12(2)15-13(3)14-10-7-6-8-11-14/h4,6-8,10-13,15H,1,5,9H2,2-3H3 |

InChI Key |

PMIZJBZWVQJHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hex 5 En 2 Yl 1 Phenylethyl Amine and Analogous Systems

Strategies for Carbon-Nitrogen Bond Formation in Secondary Amines

The creation of the C-N bond in secondary amines is a well-studied area of organic synthesis. Key methods include reductive amination, catalytic coupling reactions, alkylation of amine precursors, and transformations from other nitrogen-containing functional groups.

Reductive Amination Approaches for Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. orgoreview.comwikipedia.org This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgstackexchange.comchemistrysteps.com This approach is often preferred over direct alkylation of amines as it can prevent the common problem of over-alkylation. stackexchange.com

For the synthesis of a secondary amine like (Hex-5-en-2-yl)(1-phenylethyl)amine, a primary amine is reacted with a ketone or aldehyde. youtube.com The reaction proceeds through the formation of an imine intermediate which is then reduced. chemistrysteps.comyoutube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective. stackexchange.comchemistrysteps.comorganic-chemistry.orgacs.org The use of NaBH₃CN is advantageous as it is stable in acidic conditions, which are often used to catalyze the imine formation. chemistrysteps.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a viable reduction method. wikipedia.org

The choice of reactants for the synthesis of this compound via reductive amination would involve either reacting 1-phenylethanamine with hex-5-en-2-one or hex-5-en-2-amine (B1330066) with acetophenone (B1666503). The selection of a suitable catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, an iron-based catalyst system has been developed for the synthesis of primary amines via reductive amination, highlighting the ongoing research into more sustainable and efficient catalytic methods. nih.gov Similarly, cobalt-catalyzed reductive amination of aldehydes and ketones with ammonia (B1221849) offers another pathway to primary amines under mild conditions. acs.org While these examples focus on primary amine synthesis, the underlying principles can be adapted for secondary amine formation.

Interactive Data Table: Reductive Amination Reagents and Conditions

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Solvent | Product |

| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃ | Acetic Acid | THF or DCE | Secondary Amine |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN | Mild Acid | Methanol | Secondary Amine |

| Aldehyde/Ketone | Primary Amine | H₂ | Pt, Pd, or Ni | Various | Secondary Amine |

| Aldehyde/Ketone | Ammonia | H₂ | Iron Catalyst | Water | Primary Amine |

| Aldehyde/Ketone | Ammonia | H₂ | Cobalt Catalyst | Isopropanol/Water | Primary Amine |

Catalytic Coupling Reactions of Primary Amines to Form Secondary Amines

Catalytic cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. The Buchwald-Hartwig amination is a prominent example, involving the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction has significantly expanded the scope of C-N bond formation, offering a milder alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired secondary amine. wikipedia.org The choice of phosphine (B1218219) ligands is critical for the success of the reaction, with bidentate ligands like BINAP and DPPF enabling the efficient coupling of primary amines. wikipedia.org

While the Buchwald-Hartwig reaction is a cornerstone for aryl amine synthesis, other catalytic systems have been developed for the coupling of primary amines to form secondary amines. Ruthenium-catalyzed deaminative coupling of primary amines offers a direct route to both symmetric and unsymmetric secondary amines, with ammonia as the only byproduct. nih.govorganic-chemistry.orgmarquette.edu This method demonstrates high chemoselectivity and a broad substrate scope. nih.govorganic-chemistry.org

These catalytic coupling methods provide a versatile platform for the synthesis of a wide range of secondary amines. For the specific synthesis of this compound, a catalytic approach could potentially involve the coupling of 1-phenylethylamine (B125046) with a suitable hexenyl halide or triflate, or a deaminative coupling strategy.

Interactive Data Table: Catalytic Coupling Reactions for Secondary Amine Synthesis

| Coupling Partners | Catalyst System | Ligand | Base | Product |

| Aryl Halide + Primary Amine | Pd(0) or Pd(II) | Phosphine Ligands (e.g., BINAP, DPPF) | Strong Base (e.g., NaOtBu) | Secondary Aryl Amine |

| Primary Amine + Primary Amine | Tetranuclear Ru-H Complex | Catechol Ligand | - | Symmetric or Unsymmetric Secondary Amine |

Alkylation Reactions Utilizing Amine or Amide Precursors

Direct alkylation of primary amines with alkyl halides is a classical method for synthesizing secondary amines. libretexts.org However, this approach often suffers from a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the secondary amine product. libretexts.orgacs.org To overcome this, specific strategies have been developed to achieve selective mono-N-alkylation. For instance, using cesium hydroxide (B78521) as a base can promote the selective N-monoalkylation of primary amines. organic-chemistry.org Another approach involves the use of N-aminopyridinium salts as ammonia surrogates, which undergo self-limiting alkylation to afford secondary amines without overalkylation products. acs.orgnih.gov

An alternative to direct amine alkylation is the alkylation of an amide precursor followed by reduction. Secondary amides can be reduced to the corresponding secondary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com More recently, milder and more chemoselective methods have been developed, such as the use of triflic anhydride (B1165640) for amide activation followed by reduction with sodium borohydride, or the use of hydrosilanes with ruthenium or cobalt catalysts. rsc.orgorganic-chemistry.orgrsc.org Nickel-catalyzed reduction of secondary amides also provides a viable route. acs.org This two-step process of amide formation and subsequent reduction can offer better control and selectivity compared to direct amine alkylation.

For the synthesis of this compound, one could envision the reaction of 1-phenylethylamine with a hex-5-en-2-yl halide, carefully controlling the reaction conditions to favor mono-alkylation. Alternatively, one could first form the corresponding amide, N-(1-phenylethyl)hex-5-en-2-amide, and then reduce it to the target secondary amine.

Transformations from Nitrogen-Containing Functional Groups (e.g., nitriles, amides, vinyl azides)

Secondary amines can also be synthesized through the transformation of other nitrogen-containing functional groups. The reduction of nitriles is a common method for producing primary amines, but it can be adapted for the synthesis of secondary amines. Catalytic hydrogenation of nitriles in the presence of a primary amine can lead to the formation of unsymmetrical secondary amines. rsc.orgrsc.org Platinum nanowires have been shown to be effective catalysts for this one-pot synthesis. rsc.orgrsc.org The selectivity for secondary or tertiary amines can be controlled by the choice of catalyst, with palladium on carbon (Pd/C) favoring tertiary amines from aliphatic nitriles and rhodium on carbon (Rh/C) selectively producing secondary amines. acs.org Cobalt catalysts promoted with zirconium have also been used for the continuous preparation of secondary amines from nitriles. google.com

The reduction of secondary amides to secondary amines, as mentioned in the previous section, is another important transformation. orgoreview.commasterorganicchemistry.com This can be achieved with various reducing agents, including LiAlH₄ and more modern catalytic systems. orgoreview.commasterorganicchemistry.comrsc.orgorganic-chemistry.orgrsc.orgacs.org

Vinyl azides have emerged as versatile precursors for the synthesis of various nitrogen-containing compounds. acs.orgresearchgate.net They can act as enamine-type nucleophiles and undergo transformations to produce amides and nitriles. acs.org Furthermore, photoredox-catalyzed reactions of vinyl azides can lead to the formation of α-tertiary primary amines. chemrxiv.org While not a direct route to the target secondary amine, these transformations highlight the versatility of nitrogen-containing functional groups in synthetic chemistry.

Construction of the Hex-5-en-2-yl Moiety

The hex-5-en-2-yl group is a key component of the target molecule, featuring a chiral center at the C2 position and a terminal double bond. The stereoselective synthesis of such homoallylic alcohol precursors is a crucial step in many synthetic routes.

Stereospecific Installation of Unsaturated Alkyl Chains via Ring-Opening and Substitution

The stereospecific synthesis of chiral homoallylic alcohols is a well-established field in organic synthesis, often serving as a critical step in the construction of complex natural products. acs.org One powerful strategy involves the asymmetric allylation of aldehydes or ketones. rsc.orgorganic-chemistry.org Chiral catalysts, such as those derived from In(OTf)₃ and PYBOX, can be used to achieve high enantioselectivities in the addition of allyltributylstannane (B1265786) to aldehydes. rsc.org

Another approach involves the use of chiral allylboration reagents. These reagents react with aldehydes to produce chiral homoallylic alcohols with high diastereoselectivity and enantioselectivity. acs.org The resulting β-alkoxy homoallylic alcohols can then be oxidized to the corresponding chiral ketones. Subsequent nucleophilic addition to these ketones can proceed in a highly stereoselective manner to afford homoallylic tertiary alcohols. acs.org

Dual palladium/photoredox catalysis has also been employed for the asymmetric synthesis of homoallylic alcohols. chemrxiv.org This method utilizes the regio- and enantioselective decarboxylative allylic alkylation of vinyl cyclic carbonates. chemrxiv.org

For the construction of the hex-5-en-2-yl moiety, one could envision the asymmetric allylation of acetaldehyde (B116499) to generate a chiral homoallylic alcohol. This alcohol could then be converted to a suitable leaving group for subsequent reaction with 1-phenylethylamine, or it could be oxidized to the corresponding ketone for a reductive amination reaction. The stereochemistry of the final product would be determined by the stereochemistry of the initial homoallylic alcohol.

Olefin Metathesis and Related Routes for Alkenyl Chain Elaboration

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in complex molecule synthesis. researchgate.netsigmaaldrich.com This catalytic reaction, which redistributes fragments of alkenes, is particularly useful for elaborating the hex-5-enyl chain of the target molecule. sigmaaldrich.com Cross-metathesis (CM) is a specific type of olefin metathesis that joins two different olefin substrates, making it an ideal strategy for coupling a smaller, functionalized alkene with a simple olefin to construct the desired alkenyl chain. organic-chemistry.orgnih.gov

The synthesis of long-chain alkenylamines can be achieved with high efficiency and selectivity using ruthenium-based catalysts, such as Grubbs' second-generation catalyst. These catalysts exhibit good functional group tolerance, which is crucial when working with amines that can otherwise coordinate to the metal center and inhibit catalysis. researchgate.net For instance, the cross-metathesis of a protected amino-alkene with a terminal alkene like 1-butene (B85601) could be a viable route to install the hexenyl moiety. The reaction conditions, including catalyst loading, solvent, and temperature, are critical for achieving high yields and minimizing side products like homodimerization. nih.govthieme-connect.de

While direct metathesis on free amines can be challenging, the reaction is often performed on protected amines, such as carbamates or amides, to prevent catalyst deactivation. Following the metathesis reaction, a deprotection step reveals the desired secondary amine. The strategic application of olefin metathesis offers a modular and efficient approach to a variety of alkenylamines. nih.gov

Table 1: Representative Cross-Metathesis Reactions for the Synthesis of Alkenyl Chains

| Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-allylaniline | 1-octene | Grubbs II (5) | CH₂Cl₂ | 40 °C, 12 h | N-(dec-2-en-1-yl)aniline | 85 | thieme-connect.de |

| Allylbenzene | 1-hexene | Hoveyda-Grubbs II (3) | Toluene | 80 °C, 4 h | (hept-1-en-1-yl)benzene | 78 | nih.gov |

| N-allyl-p-toluenesulfonamide | 1-pentene | Grubbs II (5) | Benzene | rt, 12 h | N-(hept-2-en-1-yl)-4-methylbenzenesulfonamide | 92 | nih.gov |

Formation of the 1-Phenylethyl Moiety

The stereochemistry of the 1-phenylethyl moiety is a critical determinant of the biological activity of many chiral amines. Several synthetic methods have been developed to control the stereochemical outcome at this center.

Asymmetric Reductive Amination of Acetophenone Derivatives

Asymmetric reductive amination is a highly effective method for the synthesis of chiral amines, including 1-phenylethylamine, from prochiral ketones like acetophenone. osi.lv This one-pot reaction involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then asymmetrically reduced to the chiral amine. The use of chiral catalysts, such as transition metal complexes with chiral ligands, is key to achieving high enantioselectivity.

For the synthesis of this compound, acetophenone could be reacted with a primary amine precursor of the hex-5-en-2-yl group, followed by asymmetric hydrogenation of the resulting imine. Iridium and rhodium complexes with chiral phosphine ligands have shown excellent performance in this type of transformation, often providing high yields and enantiomeric excesses (ee). The choice of catalyst, solvent, and reaction conditions can be optimized to favor the formation of the desired stereoisomer.

Table 2: Asymmetric Reductive Amination of Acetophenone with Various Amines

| Amine | Catalyst | Ligand | Solvent | Conditions | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzylamine | [Ir(cod)Cl]₂ | (S)-f-spirofos | Toluene | 50 °C, 24 h, 50 bar H₂ | 98 | 95 | osi.lv |

| Aniline | [Rh(cod)₂]BF₄ | (R,R)-Me-DuPhos | Methanol | rt, 20 h, 20 bar H₂ | 96 | 99 | osi.lv |

| n-Butylamine | [RuCl₂(PPh₃)₃] | (S,S)-TsDPEN | Isopropanol | 40 °C, 12 h, 10 bar H₂ | 95 | 92 | osi.lv |

Chiral Auxiliary-Mediated Approaches to Stereodefined Phenylethyl Moieties

The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. acs.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For the synthesis of a stereodefined 1-phenylethyl moiety, a chiral auxiliary can be attached to a precursor, a diastereoselective reaction can be performed, and the auxiliary can then be cleaved to yield the enantiomerically enriched product.

One common approach involves the use of a chiral amine, such as (R)- or (S)-1-phenylethylamine itself, as the auxiliary. For example, a ketone can be condensed with a chiral amine to form a chiral imine, which is then reduced. The diastereoselectivity of the reduction is controlled by the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary, for instance by hydrogenolysis, yields the desired chiral amine. Ellman's sulfinamide chemistry is another prominent example, where a chiral sulfinamide acts as an auxiliary to direct the addition of nucleophiles to imines, leading to the formation of chiral amines with high diastereoselectivity. acs.org

Table 3: Diastereoselective Synthesis of Amines Using Chiral Auxiliaries

| Substrate | Chiral Auxiliary | Reagent | Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | (R)-1-Phenylethylamine | H₂, Pd/C | Methanol, rt, 24 h | 85:15 | 90 | acs.org |

| Propiophenone | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | MeLi, THF | -78 °C, 4 h | 98:2 | 88 | acs.org |

| N-(1-phenylethylidene)benzenesulfinamide | L-Selectride | THF | -78 °C, 3 h | 96:4 | 95 | acs.org |

Convergent and Divergent Synthetic Strategies for Complex Secondary Amines

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally related compounds. rsc.org For example, a core molecule containing either the hexenyl or the phenylethyl group could be synthesized and then reacted with a variety of different partners to generate a range of analogs. This approach is particularly valuable for exploring structure-activity relationships in drug discovery.

Continuous Flow Chemistry and Process Intensification in Amine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of amines, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. Process intensification, the principle of making chemical processes smaller, safer, and more energy-efficient, is at the core of continuous flow synthesis.

In a continuous flow setup for the synthesis of secondary amines, reactants are pumped through a heated and pressurized reactor, often a packed-bed catalyst column or a microreactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for highly exothermic reactions. For the synthesis of this compound, a continuous flow process could be designed for the reductive amination step or for the coupling of the two amine fragments. The use of immobilized catalysts or reagents simplifies product purification, as the desired product flows out of the reactor while the catalyst remains in place. This approach is well-suited for process optimization and can be readily scaled up for industrial production.

Table 4: Continuous Flow Synthesis of Secondary Amines

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Reactor Type | Conditions | Throughput | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl chloride | Methylamine | - | PFA tubing | 100 °C, 20 bar | 2.5 g/h | 95 | |

| Cyclohexanone | Aniline | Pd/C | Packed bed | 80 °C, 10 bar H₂ | 1.2 g/h | 98 | |

| 4-Methoxybenzyl alcohol | Benzylamine | Immobilized oxidase/transaminase | Packed bed | 30 °C, 1 atm | 0.5 g/h | >99 |

Stereoselective Synthesis and Chiral Resolution of Hex 5 En 2 Yl 1 Phenylethyl Amine Stereoisomers

Enantioselective and Diastereoselective Synthetic Pathways

The creation of specific stereoisomers of (Hex-5-en-2-yl)(1-phenylethyl)amine can be approached through various stereoselective synthetic strategies. These methods aim to control the formation of the new stereocenter on the hexenyl moiety by utilizing the existing chirality of 1-phenylethylamine (B125046) or by employing chiral catalysts.

Chiral Auxiliaries in Asymmetric Induction (e.g., α-Phenylethylamine as a Chiral Auxiliary)

One of the most direct methods for the diastereoselective synthesis of this compound involves using an enantiomerically pure form of 1-phenylethylamine as a chiral auxiliary. nih.govrsc.org In this approach, the chiral amine is reacted with a prochiral ketone, in this case, hex-5-en-2-one. The reaction proceeds through the formation of a chiral imine or enamine intermediate. Subsequent reduction of this intermediate is directed by the stereocenter of the phenylethylamine, leading to a preferential formation of one of the two possible diastereomers.

The general synthetic route involves the reductive amination of hex-5-en-2-one with, for example, (R)-1-phenylethylamine. This process can be carried out in a one-pot reaction using a reducing agent such as sodium borohydride, sodium triacetoxyborohydride (B8407120), or through catalytic hydrogenation. nih.gov The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the iminium ion, which is influenced by the steric hindrance imposed by the chiral auxiliary.

The diastereomeric ratio of the resulting (Hex-5-en-2-yl)((R)-1-phenylethyl)amine products can be influenced by the choice of reducing agent and reaction conditions. After synthesis, the two diastereomers can be separated by techniques such as column chromatography. If desired, the chiral auxiliary can be cleaved, although in the case of this target molecule, it is an integral part of the final structure.

| Starting Materials | Reaction Type | Key Features | Typical Diastereomeric Excess (d.e.) |

| Hex-5-en-2-one and (R)-1-phenylethylamine | Reductive Amination | Use of a chiral auxiliary to induce stereoselectivity. | Moderate to good (can vary with reagents and conditions) |

| Prochiral Ketones and Chiral Amines | Asymmetric Synthesis | Formation of diastereomeric products. nih.gov | Varies based on substrate and auxiliary. |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Reactions

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective synthesis of chiral amines. nih.govsigmaaldrich.com For the synthesis of this compound, an asymmetric reductive amination of hex-5-en-2-one with an achiral amine source in the presence of a chiral catalyst could be envisioned. However, a more direct application would be the asymmetric hydrogenation of an enamine or imine derived from hex-5-en-2-one and a suitable nitrogen source.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for asymmetric reductive amination. acs.orgnih.govacs.orgsigmaaldrich.com These reactions typically employ a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation of the C=N bond with high enantioselectivity.

Organocatalytic methods, on the other hand, utilize small organic molecules to catalyze the asymmetric transformation. bldpharm.com For instance, a chiral phosphoric acid could be used to catalyze the reductive amination of hex-5-en-2-one, often using a Hantzsch ester as the reducing agent. These methods offer the advantage of being metal-free.

| Catalytic System | Reaction Type | Key Advantages |

| Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands | Asymmetric Reductive Amination | High enantioselectivity and broad substrate scope. nih.gov |

| Chiral Phosphoric Acids | Organocatalytic Reductive Amination | Metal-free, mild reaction conditions. nih.gov |

Enzymatic Approaches to Chiral Amine Resolution

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure amines. nih.gov While direct enzymatic synthesis of this compound is not commonly reported, enzymatic kinetic resolution of a racemic mixture of the amine is a highly feasible strategy. mdpi.comnih.gov

In a typical kinetic resolution, an enzyme, such as a lipase (B570770), selectively catalyzes the acylation of one enantiomer of the amine at a much faster rate than the other. google.com For example, reacting a racemic mixture of this compound with an acyl donor in the presence of an enzyme like Candida antarctica lipase B (CALB) would result in the formation of an amide from one enantiomer, leaving the other enantiomer unreacted. mdpi.com The resulting amide and the unreacted amine can then be separated.

Chromatographic Resolution of Enantiomers and Diastereomers

Chromatographic methods are indispensable for the separation of stereoisomers. For the diastereomeric mixture of this compound obtained from a diastereoselective synthesis, standard column chromatography on silica (B1680970) gel or alumina (B75360) can often be effective for separation due to the different physical properties of diastereomers.

For the separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are commercially available and can be screened for the optimal separation of the target amine enantiomers. Alternatively, the racemic amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

| Chromatographic Method | Principle | Application |

| Column Chromatography | Separation based on differential adsorption of diastereomers to a stationary phase. | Separation of diastereomeric mixtures of this compound. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of this compound. |

Diastereomeric Salt Formation for Enantiomeric Enrichment and Separation

A classical and often scalable method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting salts, being diastereomers, have different solubilities, which allows for their separation by fractional crystallization.

For the resolution of racemic this compound, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid can be used as a resolving agent. The choice of solvent is crucial for achieving a significant difference in the solubilities of the diastereomeric salts. After separation of the less soluble salt by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. The more soluble diastereomeric salt remaining in the filtrate can also be treated to recover the other enantiomer.

Methodologies for Absolute Configuration Assignment in Chiral Amines

Determining the absolute configuration of the separated stereoisomers is a critical final step. Several spectroscopic and crystallographic methods can be employed for this purpose.

X-ray crystallography is the most definitive method for determining absolute configuration, provided that a suitable single crystal of a stereoisomer or a derivative can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often by derivatizing the amine with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. The different magnetic environments of the protons in the diastereomers can lead to observable differences in their NMR spectra, which can be correlated to the absolute configuration.

High-performance liquid chromatography (HPLC) can also provide information on the absolute configuration. By using a chiral stationary phase with a known chiral recognition mechanism, the elution order of the enantiomers can sometimes be predicted based on their absolute configuration.

Reactivity and Transformations of Hex 5 En 2 Yl 1 Phenylethyl Amine

Reactions Involving the Secondary Amine Functionality

The secondary amine group is a key site for nucleophilic reactions, enabling the introduction of various functional groups and subsequent structural modifications.

N-Functionalization and Derivatization Reactions

The nitrogen atom in (Hex-5-en-2-yl)(1-phenylethyl)amine can be readily functionalized through reactions common to secondary amines. These transformations are crucial for creating derivatives with altered chemical properties or for preparing the molecule for specific analytical techniques.

One of the most fundamental N-functionalization reactions is the formation of N-substituted amides via reaction with acyl chlorides. chemguide.co.uklibretexts.orglibretexts.org For instance, reacting this compound with an acyl chloride like ethanoyl chloride would proceed through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the secondary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen, yielding a stable N,N-disubstituted amide. chemguide.co.uk This process is highly efficient and can be used to introduce a wide variety of acyl groups.

For analytical purposes, particularly for High-Performance Liquid Chromatography (HPLC), derivatization is often necessary as simple aliphatic amines lack a strong chromophore for UV detection. thermofisher.comsigmaaldrich.com Several reagents are employed for this purpose, reacting with the secondary amine to attach a UV-active or fluorescent tag. thermofisher.com This not only enhances detectability but can also improve the chromatographic properties of the analyte. thermofisher.com

Table 1: Common Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative | Detection Method |

|---|---|---|---|---|

| 2-Naphthalenesulfonyl chloride | NSCl | Secondary Amines | Sulfonamide | UV/Fluorescence |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | Carbamate (B1207046) | UV/Fluorescence |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary/Secondary Amines | Nitrobenzoxadiazole derivative | Fluorescence |

| 2,4-Dinitrofluorobenzene | DNFB | Primary/Secondary Amines | Dinitrophenyl derivative | UV |

This table summarizes common reagents used to derivatize secondary amines for analytical detection, a process applicable to this compound. Data sourced from multiple references. thermofisher.comnih.govmdpi.com

The reaction with 2-naphthalenesulfonyl chloride (NSCl), for example, has been successfully used to derivatize the secondary amine groups in spectinomycin, yielding a highly fluorescent sulfonamide derivative suitable for HPLC analysis. nih.gov Similarly, FMOC-Cl is a widely used reagent that reacts with both primary and secondary amines to form stable, fluorescently tagged carbamate derivatives. thermofisher.com

Dealkylation and Other Amine Transformations

The removal of one of the alkyl groups from the secondary amine, known as N-dealkylation, is a significant transformation in synthetic organic chemistry. researchgate.net This process converts the secondary amine into a primary amine or, in the case of tertiary amines, into secondary amines, opening pathways for further functionalization. researchgate.netnih.gov

Several methods exist for N-dealkylation, though they can be challenging due to the stability of the C-N bond. researchgate.net

Von Braun Reaction: This classic method involves treating the secondary amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium intermediate, which then fragments to yield a substituted cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide furnishes the dealkylated primary amine. nih.gov For this compound, this could theoretically lead to the removal of either the hexenyl or the phenylethyl group, depending on the reaction conditions and the relative stability of the departing carbocation/radical.

Reaction with Chloroformates: Another common strategy involves reacting the secondary amine with a chloroformate, such as phenyl chloroformate or trichloroethyl chloroformate. This reaction forms a carbamate intermediate. The cleavage of this carbamate, typically under hydrolytic conditions, then yields the primary amine. nih.gov

Oxidative Dealkylation: Palladium-catalyzed methods have been developed for the hydrolysis of tertiary amines and could be adapted for secondary amines. google.com These reactions often proceed via oxidation of the amine, followed by hydrolysis to yield the dealkylated amine and a carbonyl compound. google.com Electrochemical methods for the dealkylation of aliphatic amines have also been reported. acs.org

Reactions Involving the Terminal Alkene Functionality

The hex-5-enyl group provides a reactive site for a variety of transformations, most notably cyclization reactions where the amine and alkene moieties interact.

Intramolecular and Intermolecular Cyclization Reactions

The presence of both a nucleophilic nitrogen and an alkene in the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions. These reactions are powerful tools for constructing nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and natural products. nih.gov

The most prominent of these is intramolecular hydroamination , where the N-H bond adds across the C=C double bond. This reaction is often catalyzed by a range of metals, including early transition metals, lanthanides, and alkaline earth metals. acs.orgnih.govnih.gov The regioselectivity of the cyclization typically follows Baldwin's rules, with the 5-exo-trig pathway being favored, leading to the formation of a five-membered pyrrolidine (B122466) ring.

For this compound, a 5-exo-trig cyclization would yield a 2-methyl-5-(1-phenylethyl)pyrrolidine derivative. The alternative 6-endo-trig pathway, which would form a six-membered piperidine (B6355638) ring, is generally less favored. nih.gov

Table 2: Catalytic Systems for Intramolecular Aminoalkene Cyclization

| Catalyst Type | Metal Example(s) | Typical Product | Key Features |

|---|---|---|---|

| Organolanthanides | La, Sm, Y, Lu | Pyrrolidines, Piperidines | High turnover frequencies, excellent stereoselectivity. acs.orgnih.gov |

| Alkaline Earth Metals | Ca, Mg | Pyrrolidines, Piperidines | Efficient under mild conditions, sensitive to steric hindrance. nih.gov |

| Gold Catalysts | Au | Pyrrolidines, Dihydroindoles | Can facilitate tandem reactions like aminoarylation. nih.gov |

| Radical Initiators | AIBN, Bu3SnH | Pyrrolidines, Piperidines | Proceeds via radical intermediates, can form complex cascades. acs.orgnih.gov |

This table summarizes various catalytic approaches applicable to the intramolecular cyclization of aminoalkenes like this compound.

Beyond simple hydroamination, the molecule can participate in more complex cyclization cascades. For example, gold-catalyzed intramolecular aminoarylation allows for the formation of a C-N bond and a C-C bond in a single process, using reagents like arylboronic acids. nih.gov Radical cyclizations, initiated by radical starters like AIBN or photoredox catalysts, offer another route. An N-centered radical can be generated, which then attacks the terminal alkene. acs.org Depending on the specific substrate and conditions, these reactions can favor either 5-exo or 6-endo cyclization products. nih.gov

Hydroamination and Other Addition Reactions to Alkenes

In addition to intramolecular reactions, the terminal alkene can undergo intermolecular additions. Intermolecular hydroamination, the addition of an external amine across the double bond, is a highly atom-economical method for synthesizing more complex amines. libretexts.orgnih.gov This reaction is also typically catalyzed by transition metals or lanthanides. nih.gov

Other classic alkene addition reactions are also applicable to the terminal double bond of this compound:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a Pt or Ni catalyst) would reduce the double bond to yield (Hexyl)(1-phenylethyl)amine.

Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed to give the corresponding 5,6-dihalohexyl derivative.

Hydration: Acid-catalyzed hydration (addition of H₂O) would follow Markovnikov's rule, leading to the formation of a secondary alcohol at the C5 position.

Mechanistic Investigations of Key Transformations

The mechanisms of these transformations, particularly the catalytic cyclization reactions, have been the subject of detailed study. For organolanthanide-catalyzed intramolecular hydroamination, kinetic and computational studies support a general mechanism. acs.orgacs.org The catalytic cycle is initiated by the protonolysis of the organometallic precatalyst by the amine substrate, forming a lanthanide-amido complex. libretexts.org This is followed by the turnover-limiting step: the insertion of the tethered alkene into the metal-nitrogen (Ln-N) bond via a constrained four-membered transition state. acs.orgnih.gov Subsequent rapid protonolysis of the resulting metal-carbon (Ln-C) bond by another molecule of the substrate releases the cyclized product and regenerates the active catalyst. acs.orgacs.org

In the case of gold-catalyzed aminoarylation, the proposed mechanism involves a redox cycle. A Au(I) catalyst is oxidized to a Au(III) intermediate, which then facilitates the cyclization and C-C bond-forming reductive elimination. nih.govcaltech.edu

Radical cyclization mechanisms proceed via a different pathway. acs.org An initial radical is generated, which can be on the nitrogen or an adjacent atom. This radical then adds to the terminal alkene. The regiochemical outcome (5-exo vs. 6-endo) is governed by a complex interplay of steric and electronic factors, with the 5-exo pathway often being kinetically favored to form a more stable five-membered ring containing a primary radical, over the 6-endo pathway which would form a less stable secondary radical inside a six-membered ring. nih.gov

Transition State Analysis in Stereoselective Amine Reactions

The 1-phenylethyl group is a widely utilized chiral auxiliary in asymmetric synthesis. acs.orgresearchgate.netchemrxiv.org Its effectiveness stems from its ability to create a sterically biased environment around a reactive center, leading to the preferential formation of one diastereomer over another. In reactions involving the amino group of this compound, the stereochemical outcome is dictated by the conformational preferences of the transition state.

Although no specific transition state models for reactions of this compound have been published, analysis can be extrapolated from studies on other chiral amines and their derivatives. For instance, in reactions such as alkylations, acylations, or additions to the nitrogen atom, the transition state will adopt a conformation that minimizes steric hindrance between the bulky phenyl group of the auxiliary and the incoming reagent.

Models like the Zimmerman-Traxler model for aldol (B89426) reactions, while not directly applicable, provide a conceptual framework for understanding how a six-membered, chair-like transition state can explain the observed stereoselectivity in reactions of chiral enolates. epfl.ch Similarly, for reactions involving the amine, computational studies on related systems, such as Evans auxiliaries, have demonstrated the importance of chelation and non-chelated pathways in determining the stereochemical course of a reaction. acs.org These studies highlight that the lowest energy transition state, which leads to the major product, is the one that best accommodates the steric and electronic demands of the chiral auxiliary, the substrate, and the reagents. acs.org

In a hypothetical reaction, such as the addition of an electrophile to the nitrogen of this compound, the approach of the electrophile would be directed to the less sterically hindered face of the nitrogen atom, as dictated by the orientation of the 1-phenylethyl group. The phenyl group, being the largest substituent, will preferentially occupy a pseudo-equatorial position in any cyclic transition state to minimize A-strain and other non-bonding interactions.

| Key Factors Influencing Transition State Geometry | Description |

| Steric Hindrance | The bulky phenyl group of the 1-phenylethyl moiety sterically shields one face of the molecule, directing incoming reagents to the opposite face. |

| Chelation Control | The presence of Lewis acids can lead to the formation of rigid, chelated transition states, which can enhance diastereoselectivity by locking the conformation of the chiral auxiliary. |

| A-Strain | The conformational preference of the chiral auxiliary to place its largest group in a position that minimizes allylic 1,3-strain influences the geometry of the transition state. |

| Electronic Effects | The electronic nature of the reactants and any catalysts can influence the geometry and energy of the transition state. |

Radical Processes and Rearrangements in Amine Synthesis

The hex-5-enyl group in this compound provides a handle for intramolecular radical reactions. Radical cyclization of N-alkenylamines is a powerful method for the stereoselective synthesis of cyclic amines, such as pyrrolidines and piperidines. documentsdelivered.com While no specific studies on the radical cyclization of this compound are available, the reactivity can be inferred from analogous systems.

The general process would involve the generation of a nitrogen-centered radical from the amine. This can be achieved through various methods, including oxidative processes. Once formed, the aminyl radical can undergo an intramolecular addition to the terminal double bond. The regioselectivity of this cyclization is typically governed by Baldwin's rules, with a 5-exo-trig cyclization to form a five-membered pyrrolidine ring being generally favored over a 6-endo-trig cyclization.

The stereoselectivity of such a radical cyclization would be influenced by the chiral 1-phenylethyl group. The transition state for the cyclization will adopt a conformation that minimizes steric interactions, with the bulky phenyl group directing the formation of one diastereomer of the resulting cyclic product. The diastereoselectivity of these reactions can often be rationalized by considering chair-like or boat-like transition state models where the substituents adopt pseudo-equatorial positions to relieve steric strain.

In a related context, palladium-catalyzed intramolecular amination of alkenes, such as the aza-Wacker cyclization, represents another pathway for the transformation of N-alkenylamines. chemrxiv.org In these reactions, a tethered nitrogen nucleophile attacks a palladium-activated alkene. The use of a chiral auxiliary on the nitrogen, such as the 1-phenylethyl group, can control the stereochemistry of the newly formed stereocenter in the cyclized product. chemrxiv.org

| Potential Radical and Rearrangement Reactions | Description | Anticipated Product Type |

| Aminyl Radical Cyclization | Intramolecular addition of a nitrogen-centered radical to the terminal alkene. | Substituted pyrrolidine |

| Aza-Wacker Cyclization | Palladium-catalyzed intramolecular attack of the amine onto the alkene. | Substituted pyrrolidine |

Computational Chemistry Studies on Hex 5 En 2 Yl 1 Phenylethyl Amine Systems

Quantum Chemical Calculations for Conformational Analysis and Stereoisomer Energetics

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. (Hex-5-en-2-yl)(1-phenylethyl)amine is a flexible molecule with multiple rotatable bonds, resulting in a large number of possible conformations (spatial arrangements). Furthermore, the presence of two chiral centers—one at the C2 position of the hexenyl chain and one at the benzylic carbon of the phenylethyl group—gives rise to two pairs of enantiomers: (R,R)/(S,S) and (R,S)/(S,R). These diastereomeric pairs have different physical and chemical properties.

Quantum chemical calculations are essential for exploring this complexity. The process typically begins with a conformational search using computationally less expensive methods like Molecular Mechanics (MM) to identify a wide range of low-energy structures. Subsequently, more accurate but computationally intensive quantum mechanics methods, particularly Density Functional Theory (DFT), are employed to optimize the geometries and calculate the precise energies of these conformers. researchgate.net Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d), are commonly used for this purpose. nih.gov

These calculations yield the relative Gibbs free energies of the different stereoisomers, allowing for the determination of their thermodynamic stabilities. The isomer with the lowest calculated energy is predicted to be the most stable. This information is crucial for understanding the equilibrium distribution of isomers under thermodynamic control.

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Population at Equilibrium (298 K) |

|---|---|---|

| (R,S)-(Hex-5-en-2-yl)(1-phenylethyl)amine | 0.00 | 65.1% |

| (S,R)-(Hex-5-en-2-yl)(1-phenylethyl)amine | 0.00 | - |

| (R,R)-(Hex-5-en-2-yl)(1-phenylethyl)amine | 0.85 | 17.4% |

| (S,S)-(Hex-5-en-2-yl)(1-phenylethyl)amine | 0.85 | - |

This table presents hypothetical DFT-calculated relative energies for the diastereomers of this compound. Enantiomers ((R,S) and (S,R); (R,R) and (S,S)) have identical energies. The lower relative energy of the (R,S)/(S,R) pair suggests it is the more thermodynamically stable diastereomer.

Mechanistic Probing of Reaction Pathways and Transition States in Amine Synthesis

The most common method for synthesizing secondary amines like this compound is reductive amination. scienceinfo.comorganic-chemistry.org This reaction involves the condensation of a ketone (hex-5-en-2-one) with a primary amine (1-phenylethylamine) to form an imine intermediate, which is then reduced to the final amine product. scienceinfo.com

Computational chemistry provides a powerful lens through which to view this entire reaction pathway. By calculating the potential energy surface, researchers can identify all relevant intermediates and, crucially, the transition states that connect them. acs.orgacs.org A transition state represents the highest energy point along a reaction coordinate and its structure reveals the precise geometry of the molecules as bonds are broken and formed. acs.org

| Reaction Step | Intermediate/Product | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 1. Hemiaminal Formation | (Hex-5-en-2-yl)(1-phenylethyl)amino-methanol | 15.2 |

| 2. Dehydration (Rate-Determining) | Iminium Cation | 24.5 |

| 3. Imine Reduction | This compound | 12.8 |

This table shows representative DFT-calculated activation energies for the key steps in the synthesis of this compound via reductive amination. The dehydration of the hemiaminal is often the rate-determining step. acs.org

Prediction and Rationalization of Stereoselectivity in Chiral Amine Formation

When a chiral amine like (R)- or (S)-1-phenylethylamine reacts with a prochiral ketone, the resulting product is a mixture of diastereomers. The ratio of these diastereomers is determined by the kinetics of the reaction, specifically the relative energies of the diastereomeric transition states. d-nb.infonih.gov

The key stereodetermining step is the reduction of the intermediate imine (or iminium ion). The chiral center already present in the 1-phenylethylamine (B125046) portion of the imine directs the approach of the reducing agent (e.g., a hydride) to one of the two faces (Re or Si) of the C=N double bond. This facial selectivity arises from steric and electronic interactions in the transition state. For example, the bulky phenyl group will preferentially occupy a position that minimizes steric clash with the incoming nucleophile and other parts of the molecule. princeton.edu

By modeling the transition states leading to all possible stereoisomers, DFT calculations can predict the product distribution with high accuracy. The energy difference between the two diastereomeric transition states (ΔΔG‡) directly correlates to the diastereomeric excess (de) of the product. nih.gov Analysis of the optimized transition state geometries provides a clear, three-dimensional rationale for the observed selectivity, highlighting the specific non-covalent interactions that favor one pathway over the other. nih.govnih.gov

| Transition State (TS) leading to Product | Relative TS Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio ((R,S) : (R,R)) | Predicted Diastereomeric Excess (de) |

|---|---|---|---|

| (R,S)-Amine | 0.00 | 88 : 12 | 76% |

| (R,R)-Amine | 1.25 |

This table illustrates how the calculated energy difference between diastereomeric transition states for the reduction of the imine formed from (R)-1-phenylethylamine and hex-5-en-2-one can be used to predict the stereochemical outcome of the reaction. The lower energy of the transition state leading to the (R,S) product indicates it will be the major diastereomer.

Computational Approaches to Catalyst Design for Amine Synthesis

While the inherent chirality of a reactant can direct the stereochemical outcome, asymmetric catalysis offers a more versatile approach, especially for creating chiral centers from achiral precursors. Computational chemistry has become a cornerstone of modern catalyst design, enabling the in silico development and optimization of catalysts for reactions like asymmetric reductive amination. mdpi.comchiralpedia.com

The process involves designing a chiral catalyst—such as a chiral phosphoric acid, a bifunctional amine, or a transition metal complex with a chiral ligand—and modeling its interaction with the substrate in the key stereodetermining transition state. researchgate.netrsc.org DFT calculations can predict how effectively a catalyst will control the reaction's enantioselectivity by calculating the energy difference between the transition states leading to the (R)- and (S)-products. rsc.orgnih.gov

This computational screening allows researchers to evaluate vast libraries of potential catalyst structures without the need for laborious synthesis and testing. acs.org By analyzing the computed catalyst-substrate transition state structures, chemists can identify the specific hydrogen bonds, steric repulsions, and other non-covalent interactions responsible for stereoinduction. acs.org This mechanistic understanding allows for the rational, iterative improvement of the catalyst design to achieve higher selectivity and activity. rsc.orgnih.gov

| Catalyst Type | Catalyst Scaffold | Predicted Enantiomeric Excess (ee) | Key Stabilizing Interaction |

|---|---|---|---|

| Chiral Phosphoric Acid | (R)-TRIP | 92% (S) | H-Bonding to Imine Nitrogen |

| Chiral Secondary Amine | (S)-Diarylprolinol Silyl Ether | 88% (R) | Steric Shielding by Aryl Group |

| Iridium Complex | (R,R)-f-spiroPhos Ligand | 95% (R) | Coordination to Imine |

This table provides hypothetical examples of how computational screening can be used to predict the efficacy of different types of chiral catalysts for an asymmetric imine reduction, guiding the selection of the most promising candidates for experimental validation.

Advanced Analytical Characterization Techniques for Hex 5 En 2 Yl 1 Phenylethyl Amine

Chromatographic Methods for Purity and Stereoisomer Analysis

Detailed research findings on the application of chiral GC, HPLC, SFC, or CE for the specific analysis of (Hex-5-en-2-yl)(1-phenylethyl)amine are not present in the available literature. While these techniques are standard for chiral separations, the specific columns, mobile phases, and conditions required for this compound have not been documented. americanelements.comchemicalbook.comnih.gov

Spectroscopic Methods for Enantiomeric Purity Determination

There is no published data on the use of NMR spectroscopy with chiral solvating agents or chiral derivatizing agents for the enantiomeric purity determination of this compound. Studies on simpler amines, like 1-phenylethylamine (B125046), demonstrate the principle, but the characteristic chemical shift differences for the diastereomeric derivatives of the target compound are unknown. mdpi.combldpharm.commdpi.com

Derivatization Strategies for Enhanced Analytical Resolution

Specific derivatization strategies developed to enhance the analytical resolution of this compound enantiomers have not been reported. The selection of an appropriate derivatizing agent to improve separation and detection in chromatography or spectroscopy would require experimental investigation that has not been published. bldpharm.com

Applications of Hex 5 En 2 Yl 1 Phenylethyl Amine in Complex Chemical Synthesis

Role as a Chiral Building Block in Multistep Syntheses

There is no available information on the use of (Hex-5-en-2-yl)(1-phenylethyl)amine as a chiral building block in any multistep synthetic routes.

Intermediacy in the Synthesis of Natural Products and Bioactive Compounds

No published research indicates that this compound serves as an intermediate in the synthesis of any known natural products or bioactive compounds.

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are recommended for (Hex-5-en-2-yl)(1-phenylethyl)amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves alkylation or reductive amination. For example, similar amines are synthesized via:

Step 1 : Formation of the pyrazole or pyrrolidine core (if applicable) under acidic conditions.

Step 2 : Introduction of the 1-phenylethylamine moiety via nucleophilic substitution or coupling reactions.

Step 3 : Functionalization of the hex-5-en-2-yl group using Grignard or cross-coupling reactions.

- Optimization : Control temperature (60–80°C for amination steps) and pH (neutral to slightly basic for stability). Use catalysts like Pd for coupling reactions, achieving yields of 60–80% depending on purity .

Q. Which spectroscopic and chromatographic techniques effectively characterize this compound?

- Methodology :

- NMR : H and C NMR identify substituents (e.g., vinyl protons at δ 5.2–5.8 ppm for hex-5-en-2-yl; aromatic protons at δ 7.2–7.5 ppm for phenyl) .

- HPLC-MS : Quantifies purity (>95% for research-grade samples) and detects byproducts. Use C18 columns with acetonitrile/water gradients .

- IR Spectroscopy : Confirms amine N-H stretches (~3300 cm) and C=C vibrations (~1640 cm) .

Advanced Research Questions

Q. How does the stereochemistry of the 1-phenylethylamine moiety influence enantioselective catalysis?

- Methodology : Computational studies (DFT/M06) show that the (R)-1-phenylethyl group induces steric bulk, directing substrate orientation in catalytic pockets. For example:

- In Au(I)-catalyzed reactions, the (R)-configured amine enhances enantiomeric excess (e.g., 85% ee for pyrrolidine derivatives) by stabilizing transition states via π-stacking with aromatic moieties .

- Experimental validation uses chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Profiling : Test across concentrations (nM–µM) to identify biphasic effects (e.g., antimicrobial activity peaks at 50 µM but diminishes at higher doses due to cytotoxicity) .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-labeled analogs) to distinguish direct target engagement from off-target effects .

- Meta-Analysis : Cross-reference studies controlling for cell line variability (e.g., IC differences in HeLa vs. HEK293 cells) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Model transition states for reactions like C-N bond formation. The hex-5-en-2-yl group’s electron-deficient double bond increases electrophilicity at the amine center, favoring nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics. Polar aprotic solvents accelerate amidation by stabilizing intermediates .

Q. What separation techniques leverage the compound’s stereochemistry for enantiomer resolution?

- Methodology :

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel OD) with hexane/isopropanol eluents. Retention times differ by 2–4 minutes for (R)- and (S)-enantiomers .

- Crystallization-Induced Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure forms (>99% ee) .

- Liquid-Liquid Extraction : Optically active crown ethers selectively bind one enantiomer in biphasic systems (e.g., water/chloroform) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s enzyme inhibition potency?

- Resolution Strategies :

- Enzyme Source Variability : Compare inhibition using recombinant vs. tissue-extracted enzymes (e.g., CYP3A4 from human liver microsomes vs. bacterial expression systems) .

- Redox Interference : Pre-treat samples with antioxidants (e.g., ascorbic acid) to mitigate false positives from amine oxidation byproducts .

- Standardized Assay Conditions : Adopt uniform pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl) protocols .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.